![molecular formula C13H9Cl2N3S2 B2820792 5-[(E)-2-(3,5-dichloroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile CAS No. 338751-27-2](/img/structure/B2820792.png)
5-[(E)-2-(3,5-dichloroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile
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Description
5-[(E)-2-(3,5-dichloroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile is a useful research compound. Its molecular formula is C13H9Cl2N3S2 and its molecular weight is 342.26. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
The compound’s thiazole and carbonitrile moieties render it useful in organic synthesis. Researchers have employed it as a building block for constructing more complex molecules. Notably, pinacol boronic esters (such as this compound) serve as valuable intermediates in Suzuki–Miyaura couplings, which facilitate the formation of carbon–carbon bonds. Additionally, the compound’s stability and ease of purification make it attractive for chemical transformations .
Hydromethylation of Alkenes
The catalytic protodeboronation of alkyl boronic esters using a radical approach allows for formal anti-Markovnikov alkene hydromethylation. By pairing this protocol with a Matteson–CH₂–homologation, researchers achieve a valuable transformation. The sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. This application expands the compound’s utility beyond traditional organic synthesis .
Photophysical Properties and Luminescence
Investigating the compound’s photophysical properties, such as fluorescence or phosphorescence, could lead to applications in optoelectronics, imaging, or luminescent materials.
properties
IUPAC Name |
5-[(E)-2-(3,5-dichloroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3S2/c1-19-13-11(7-16)12(20-18-13)2-3-17-10-5-8(14)4-9(15)6-10/h2-6,17H,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJQNHIBIKYDKH-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=C1C#N)C=CNC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NSC(=C1C#N)/C=C/NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile |
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